8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Fluoro-3-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its fluorine and methoxy substituents contribute to its reactivity and potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H18FNO3 |
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Molecular Weight |
267.30 g/mol |
IUPAC Name |
8-(3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H18FNO3/c1-17-13-9-11(15)8-12(10-13)16-4-2-14(3-5-16)18-6-7-19-14/h8-10H,2-7H2,1H3 |
InChI Key |
MACLPVKMSSUAEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC3(CC2)OCCO3)F |
Origin of Product |
United States |
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